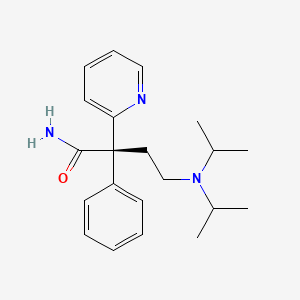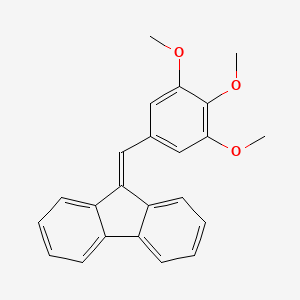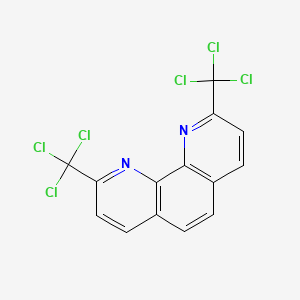![molecular formula C14H30N2O4Si B14450856 N-[3-(Triethoxysilyl)propyl]-L-prolinamide CAS No. 72947-47-8](/img/structure/B14450856.png)
N-[3-(Triethoxysilyl)propyl]-L-prolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(Triethoxysilyl)propyl]-L-prolinamide: is an organosilicon compound that combines the properties of both silicon and organic molecules It is characterized by the presence of a triethoxysilyl group attached to a propyl chain, which is further connected to an L-prolinamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(Triethoxysilyl)propyl]-L-prolinamide typically involves the reaction of 3-aminopropyltriethoxysilane with L-proline. The reaction is usually carried out in an organic solvent such as toluene or ethanol under reflux conditions. The process involves the formation of an amide bond between the amino group of the silane and the carboxyl group of L-proline .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: N-[3-(Triethoxysilyl)propyl]-L-prolinamide can undergo various chemical reactions, including:
Hydrolysis: The triethoxysilyl group can hydrolyze in the presence of water, leading to the formation of silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds, which are essential in the formation of siloxane networks.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles[][2].
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous or alcoholic solutions at room temperature.
Condensation: Often facilitated by acidic or basic catalysts.
Substitution: Requires nucleophiles such as amines or alcohols under mild conditions[][2].
Major Products Formed:
Siloxane Networks: Formed through hydrolysis and condensation reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions[][2].
Aplicaciones Científicas De Investigación
Chemistry: N-[3-(Triethoxysilyl)propyl]-L-prolinamide is used as a coupling agent to enhance the adhesion between organic and inorganic materials. It is also employed in the synthesis of hybrid materials and functionalized surfaces[3][3].
Biology: In biological research, this compound is used to modify surfaces for cell culture applications. It can improve the biocompatibility and functionality of biomaterials[3][3].
**Medicine:
Propiedades
Número CAS |
72947-47-8 |
|---|---|
Fórmula molecular |
C14H30N2O4Si |
Peso molecular |
318.48 g/mol |
Nombre IUPAC |
(2S)-N-(3-triethoxysilylpropyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C14H30N2O4Si/c1-4-18-21(19-5-2,20-6-3)12-8-11-16-14(17)13-9-7-10-15-13/h13,15H,4-12H2,1-3H3,(H,16,17)/t13-/m0/s1 |
Clave InChI |
ZOVDFFOIWBSETC-ZDUSSCGKSA-N |
SMILES isomérico |
CCO[Si](CCCNC(=O)[C@@H]1CCCN1)(OCC)OCC |
SMILES canónico |
CCO[Si](CCCNC(=O)C1CCCN1)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Diethyl methyl{4-[(1,3-thiazol-2-yl)oxy]phenyl}propanedioate](/img/structure/B14450808.png)


![Methyl [(1S,2S)-2-hexylcyclopropyl]acetate](/img/structure/B14450819.png)


![N'-[3-(dimethylamino)propyl]benzenecarboximidamide](/img/structure/B14450836.png)
![6-[(Cyclohexyloxy)carbonyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14450837.png)



